

Biological significance of N1-methylguanosine modification in RNA

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An In-depth Technical Guide on the Biological Significance of N1-methylguanosine (m1G) Modification in RNA

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N1-methylguanosine (m1G) is a post-transcriptional RNA modification characterized by the addition of a methyl group to the N1 position of a guanine base, resulting in a fixed positive charge. This modification is crucial for maintaining the structural integrity and function of various RNA molecules, particularly transfer RNA (tRNA), where it plays a vital role in ensuring translational fidelity. Aberrations in m1G levels have been implicated in a range of human diseases, including cancer and mitochondrial disorders, making the enzymes that regulate this modification potential therapeutic targets. This guide provides a comprehensive overview of the biological significance of m1G, the enzymatic machinery involved, its role in disease, and the methodologies used for its detection and quantification.

Introduction to N1-methylguanosine (m1G)

N1-methylguanosine (m1G) is a modified nucleoside derived from guanosine.^[1] The methylation at the N1 position of the purine ring imparts a positive charge, which prevents it from forming standard Watson-Crick base pairs.^{[2][3]} Instead, it can form Hoogsteen base pairs, leading to significant alterations in RNA secondary and tertiary structures.^{[2][3]} While

found in various RNA species, the most extensively studied functions of m1G are in tRNA, where it is critical for accurate protein synthesis.

Biological Functions of m1G Modification

Role in Transfer RNA (tRNA)

The m1G modification is prominently found at two key positions in tRNA:

- Position 37 (m1G37): Located immediately 3' to the anticodon, m1G37 is essential for maintaining translational fidelity. Its positive charge and steric bulk help to stabilize the codon-anticodon interaction within the ribosome, thereby preventing +1 frameshift errors during protein synthesis. The absence of m1G37 can lead to significant translational inaccuracies, a global reduction in protein production, and decreased cell viability. This modification is found in tRNAs that read codons starting with 'C', with the exception of 'CAN' codons.
- Position 9 (m1G9): Found in the D-arm of many cytosolic and mitochondrial tRNAs in eukaryotes, m1G9 contributes to the correct folding and stability of the tRNA's L-shaped tertiary structure. This structural stabilization is crucial for the proper function of tRNA in the ribosome.

Role in Mitochondrial RNA (mt-RNA)

m1G modifications are also present in mitochondrial tRNAs (mt-tRNAs) and are critical for mitochondrial protein synthesis and overall mitochondrial function. Dysregulation of m1G levels in mt-tRNA has been associated with mitochondrial genetic diseases. Studies have linked variations in mitochondrial m1A/G modification levels to genetic variants in the nuclear genome and have associated these variations with complex diseases, including breast cancer, psoriasis, and hypertension, suggesting a role for mitochondrial RNA modification in these conditions.

Emerging Roles in Other RNAs

While the functions of m1G in tRNA are well-established, its roles in other RNA types like messenger RNA (mRNA) are an emerging area of research. The presence of m1G in mRNA can potentially disrupt A-form RNA structures, which could have significant implications for mRNA stability, splicing, and translation.

The m1G Regulatory Machinery: Writers, Erasers, and Readers

Like other epigenetic and epitranscriptomic marks, m1G is installed, removed, and interpreted by a dedicated set of proteins.

Writers (Methyltransferases)

These enzymes catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to the guanosine base.

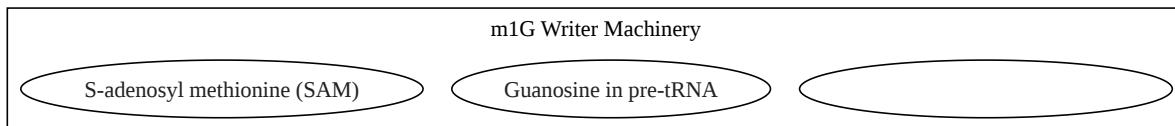
- TrmD: In bacteria, the TrmD enzyme is responsible for m1G37 formation. It is essential for the viability of many bacteria, making it an attractive target for novel antibiotics.
- Trm5: In archaea and eukaryotes, the Trm5 family of enzymes catalyzes the m1G37 modification. Despite performing the same function, Trm5 and TrmD are structurally distinct, representing a case of analogous enzyme evolution.
- TRMT10A: This enzyme is responsible for the m1G9 modification in eukaryotic cytosolic and mitochondrial tRNAs.

Erasers (Demethylases)

The reversibility of m1G modification is less understood compared to other modifications like m6A. However, some enzymes from the AlkB family of dioxygenases, which are known to erase other methyl modifications, have been shown to remove m1G. For example, *E. coli* AlkB can remove m1G, and this property has been utilized in sequencing methods.

Readers

"Reader" proteins recognize specific RNA modifications and mediate their downstream effects. While the reader proteins for m6A (e.g., YTH-domain family) are well-characterized, specific readers that bind to m1G to execute its biological functions have not yet been clearly identified, representing a key area for future investigation.



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Caption: The m1G writer machinery uses SAM as a methyl donor.

m1G Modification in Human Health and Disease

The accurate regulation of m1G modification is critical for cellular homeostasis. Its dysregulation is linked to several pathological conditions.

- **Cancer:** Altered RNA turnover in cancer cells leads to the excretion of modified nucleosides in urine. Elevated urinary levels of m1G have been observed in patients with various cancers, including breast, lung, and ovarian cancer, suggesting its potential as a non-invasive biomarker for disease progression. Furthermore, tRNA modifying enzymes, including those for m1G, can promote tumor growth by selectively enhancing the translation of oncogenes.
- **Mitochondrial and Neurological Disorders:** Defects in mitochondrial tRNA modifications, including m1G, are linked to mitochondrial diseases. Mutations in the human TRMT10A gene, the writer for m1G9, have been associated with microcephaly and intellectual disability.

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Caption: Logical flow from m1G37 writer loss to reduced cell viability.

Quantitative Analysis of m1G Modification

Quantitative data highlights the significant impact of m1G on RNA biochemistry and function.

| Parameter | Observation | Significance | Reference(s) |
|-----------------------------------|---|--|--------------|
| Thermodynamic Stability | m1G modification destabilizes A-RNA duplexes with a free energy change ($\Delta\Delta G$) of >4.0 kcal/mol. | Disrupts local RNA structure, likely impacting protein binding and RNA processing. | |
| Mitochondrial tRNA P9 Methylation | Average methylation levels at mt-tRNA position 9 sites range from 0.3% to 12% across different sites and tissues. | Shows that m1G stoichiometry is variable and potentially tissue-specific, implying dynamic regulation. | |
| Mitochondrial RNR2 Methylation | Average methylation levels at position 2617 of mt-RNR2 (16S rRNA) are ~55%. | High stoichiometry suggests a critical structural or functional role in the mitochondrial ribosome. | |
| Translational Fidelity | Deficiency of m1G37 in <i>Salmonella typhimurium</i> induces frameshifting by quadruplet translocation. | Crucial for maintaining the correct reading frame during protein synthesis. | |

Methodologies for m1G Detection and Analysis

A variety of techniques have been developed to detect and quantify m1G modifications, ranging from locus-specific analysis to transcriptome-wide mapping.

Locus-Specific Detection and Quantification

Primer Extension Assay

This method relies on the principle that the positively charged m1G modification can impede or block the progression of reverse transcriptase (RT) on an RNA template.

- Principle: The presence of m1G causes the RT enzyme to pause or dissociate, resulting in a truncated cDNA product that is one nucleotide shorter than the full-length product.
- Protocol Outline:
 - Primer Design: A DNA oligonucleotide primer, complementary to a sequence downstream of the suspected m1G site, is designed and radiolabeled (e.g., with ^{32}P) at its 5' end.
 - Annealing: The labeled primer is annealed to the total RNA or purified RNA sample.
 - Reverse Transcription: Reverse transcriptase and dNTPs are added to extend the primer.
 - Denaturing Gel Electrophoresis: The cDNA products are resolved on a high-resolution denaturing polyacrylamide gel.
 - Analysis: The presence of a band corresponding to the truncated product indicates an m1G modification. The stoichiometry of the modification can be estimated by comparing the intensity of the paused band to the full-length product band.

RNase H-Based Site-Specific Cleavage and Analysis

This method provides a quantitative analysis independent of reverse transcription.

- Principle: RNase H specifically cleaves the RNA strand of an RNA:DNA hybrid. A chimeric DNA-RNA-DNA oligonucleotide is used to direct cleavage at a specific site. The resulting RNA fragment containing the modification can then be analyzed.
- Protocol Outline:
 - Hybridization: A chimeric oligonucleotide is hybridized to the target RNA, directing RNase H to cleave at a specific phosphodiester bond.
 - Radiolabeling: The resulting RNA fragment of interest is radiolabeled.

- Nuclease Digestion: The labeled fragment is completely digested into individual nucleotides using nucleases (e.g., RNase T2).
- Chromatography: The digested nucleotides are separated by 2D-thin layer chromatography (2D-TLC).
- Quantification: The spot corresponding to m1G monophosphate is identified and quantified via autoradiography.

High-Throughput Sequencing Methods

Transcriptome-wide mapping of m1G has been achieved using methods that leverage either specific chemical treatments or the reverse transcription-blocking nature of the modification.

AlkB-Facilitated RNA-Methylation Sequencing (ARM-Seq)

- Principle: This method uses the demethylase activity of *E. coli* AlkB to identify m1G sites. Two libraries are prepared: one from AlkB-treated RNA and one from untreated RNA. Sites that cause RT stops in the untreated library but not in the AlkB-treated library are identified as m1G sites.
- Protocol Outline:
 - RNA Fragmentation: Total RNA is fragmented.
 - AlkB Treatment: One aliquot of fragmented RNA is treated with AlkB demethylase, while a control aliquot is mock-treated.
 - Library Preparation: Both aliquots are used to prepare cDNA libraries for high-throughput sequencing.
 - Sequencing and Analysis: Libraries are sequenced. The analysis pipeline identifies positions where the RT stop signal is significantly reduced upon AlkB treatment, pinpointing m1G locations.

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Caption: Experimental workflow for ARM-Seq to map m1G sites.

Conclusion and Future Perspectives

The N1-methylguanosine modification is a fundamentally important feature of the epitranscriptome, with profound effects on RNA structure and translational fidelity. Its role as a biomarker in cancer and its connection to mitochondrial and neurological diseases highlight the clinical relevance of the m1G regulatory machinery. Future research will likely focus on identifying specific m1G reader proteins to fully elucidate the downstream pathways this modification regulates. Furthermore, the structural differences between bacterial TrmD and human Trm5 enzymes present a promising avenue for the development of novel, highly specific antibiotics. A deeper understanding of m1G's role in mRNA and its potential reversibility will continue to open new avenues for both basic research and therapeutic intervention.

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